molecular formula C7H4INS B1664600 3-Iodophenyl isothiocyanate CAS No. 3125-73-3

3-Iodophenyl isothiocyanate

Cat. No.: B1664600
CAS No.: 3125-73-3
M. Wt: 261.08 g/mol
InChI Key: LKCSXVAACHUTGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Iodophenyl isothiocyanate (3-IPI) primarily targets proteins and enzymes containing nucleophilic groups such as amines, thiols, and hydroxyls. These targets are crucial in various cellular processes, including signal transduction, gene expression, and metabolic pathways .

) reacts with nucleophilic groups on proteins, forming stable thiourea or thiocarbamate linkages. .

Biochemical Pathways

The covalent modification of proteins by 3-IPI can affect several biochemical pathways. For example, it can inhibit enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs), leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. Additionally, 3-IPI can interfere with signaling pathways by modifying key signaling proteins, thereby affecting cellular responses to external stimuli .

Pharmacokinetics

The pharmacokinetics of 3-IPI, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. As a small, lipophilic molecule, 3-IPI can readily cross cell membranes, facilitating its absorption and distribution within the body. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites, which are then excreted via the kidneys .

Biochemical Analysis

Biochemical Properties

3-Iodophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of radiopharmaceutical compounds . It interacts with various enzymes and proteins, including monoclonal antibodies, through the formation of covalent bonds . This interaction is crucial for the development of radioiodination reagents, which are used in diagnostic imaging and therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of cytochrome P450 enzymes, proteins involved in antioxidant responses, and other biomolecules . These interactions can lead to changes in cell function, including the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses . The compound’s ability to form covalent bonds with proteins and other biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is sensitive to moisture and light, which can affect its long-term stability and efficacy . Studies have shown that prolonged exposure to these conditions can lead to degradation and reduced activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to have chemopreventive effects, particularly in the context of cancer . At higher doses, it can exhibit toxic or adverse effects, including genotoxicity and cytotoxicity . These threshold effects are important considerations for its use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway . This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and N-acetylation . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The compound’s activity and function can be influenced by its localization within the cell .

Preparation Methods

The synthesis of 3-Iodophenyl isothiocyanate can be achieved through several methods:

Chemical Reactions Analysis

3-Iodophenyl isothiocyanate undergoes various chemical reactions:

Comparison with Similar Compounds

3-Iodophenyl isothiocyanate can be compared with other isothiocyanate derivatives:

Properties

IUPAC Name

1-iodo-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCSXVAACHUTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185177
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3125-73-3
Record name 3-Iodophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodophenyl isothiocyanate
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3-Iodophenyl isothiocyanate
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3-Iodophenyl isothiocyanate
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3-Iodophenyl isothiocyanate
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3-Iodophenyl isothiocyanate
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3-Iodophenyl isothiocyanate

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